molecular formula C9H12Cl3N B1664010 (+-)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride CAS No. 154-98-3

(+-)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride

Cat. No. B1664010
CAS RN: 154-98-3
M. Wt: 240.6 g/mol
InChI Key: AKJPCNJDEGZQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloroamphetamine HC was discontinued (DEA controlled substance)

Scientific Research Applications

Neuroprotective Properties

A study by Martin et al. (1994) explored the neuroprotective properties of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride. The compound demonstrated significant reduction in ischemia-induced CA1 hippocampal damage and cerebral focal ischemia in animal models, highlighting its potential as a noncompetitive NMDA antagonist with neuroprotective properties for ischemia-induced neurodegeneration.

Chiral Derivatization in Chromatography

Research by Leroy et al. (1995) explored the separation of racemic amino drugs, including (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride, after derivatization. This study is significant for analytical chemistry, particularly in developing methods for separating chiral compounds in drugs.

Influence on Alpha-2-Adrenoceptor Function

The impact of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride on alpha-2-adrenoceptor function was studied by Kuboia et al. (1996). Their findings suggest that this compound has an inhibitory action on the alpha 2-adrenoceptor function in vivo, which could have implications in neurological and pharmacological research.

Applications in High-Performance Liquid Chromatography

Research by Cox et al. (1977) indicated that (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride is used in high-performance liquid chromatography for pharmaceutical analysis. This highlights its role in analytical methodologies, particularly in pharmaceutical quality control.

properties

CAS RN

154-98-3

Product Name

(+-)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H

InChI Key

AKJPCNJDEGZQSV-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)N.Cl

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,4-Dichloroamphetamine HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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